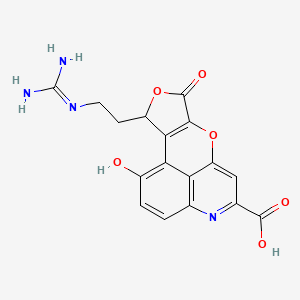
Distomadine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distomadine B, also known as this compound, is a useful research compound. Its molecular formula is C17H14N4O6 and its molecular weight is 370.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Distomadine B has demonstrated significant antimicrobial properties against various pathogenic bacteria. Notably, it exhibits activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent . The mechanism of action is still under investigation, but its structural uniqueness suggests potential interactions with bacterial cell membranes or metabolic pathways.
Inhibition of Hypoxia-Inducible Factors
Research indicates that this compound acts as a potential inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PHD2). This enzyme plays a crucial role in oxygen sensing and regulation of cellular responses to hypoxia. In molecular docking studies, this compound showed promising binding affinities, suggesting its potential use in treating diseases associated with HIF-PHD2 dysregulation, such as cancer and anemia . The compound's docking score was reported at −8.690 kcal/mol, indicating strong binding capabilities compared to control drugs .
Chemical Synthesis
Synthetic Pathways
The total synthesis of this compound has been achieved through a multi-step synthetic route, highlighting its complex structure and the challenges involved in its preparation. This synthesis not only aids in understanding the compound's chemistry but also facilitates the production of analogs that may enhance its biological activities .
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C17H14N4O6 |
|---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
11-[2-(diaminomethylideneamino)ethyl]-8-hydroxy-13-oxo-12,15-dioxa-4-azatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,8,10(14)-hexaene-3-carboxylic acid |
InChI |
InChI=1S/C17H14N4O6/c18-17(19)20-4-3-9-13-12-8(22)2-1-6-11(12)10(5-7(21-6)15(23)24)26-14(13)16(25)27-9/h1-2,5,9,22H,3-4H2,(H,23,24)(H4,18,19,20) |
InChI-Schlüssel |
KPSXNCWDIVGTAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C3=C(C(=O)OC3CCN=C(N)N)OC4=CC(=NC1=C42)C(=O)O)O |
Synonyme |
distomadine A distomadine B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















